molecular formula C48H42S6 B141096 Hexakis(benzylthio)benzene CAS No. 127022-77-9

Hexakis(benzylthio)benzene

Cat. No.: B141096
CAS No.: 127022-77-9
M. Wt: 811.2 g/mol
InChI Key: GXJBMANBXLNSJX-UHFFFAOYSA-N
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Description

Preparation Methods

Hexakis(benzylthio)benzene is typically synthesized by reacting thiophenol with benzyl halide in the presence of a base . The reaction conditions often involve the use of a suitable solvent and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but the fundamental synthetic route remains consistent, focusing on the reaction between thiophenol and benzyl halide.

Chemical Reactions Analysis

Hexakis(benzylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the benzylthio groups to thiol groups.

    Substitution: The benzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Hexakis(benzylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which hexakis(benzylthio)benzene exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and substrates used .

Comparison with Similar Compounds

Hexakis(benzylthio)benzene can be compared with other hexa-substituted benzenes, such as hexakis(4-carboxyphenyl)benzene and hexakis[(trimethylsilyl)ethynyl]benzene. These compounds share a similar central benzene ring structure but differ in the nature of the substituent groups. This compound is unique due to its benzylthio groups, which impart distinct chemical reactivity and properties compared to other hexa-substituted benzenes.

Similar compounds include:

These compounds highlight the diversity of hexa-substituted benzenes and the unique properties that different substituents can impart.

Properties

IUPAC Name

1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H42S6/c1-7-19-37(20-8-1)31-49-43-44(50-32-38-21-9-2-10-22-38)46(52-34-40-25-13-4-14-26-40)48(54-36-42-29-17-6-18-30-42)47(53-35-41-27-15-5-16-28-41)45(43)51-33-39-23-11-3-12-24-39/h1-30H,31-36H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJBMANBXLNSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=C(C(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4)SCC5=CC=CC=C5)SCC6=CC=CC=C6)SCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H42S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399344
Record name Hexakis(benzylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127022-77-9
Record name Hexakis(benzylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexakis(benzylthio)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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